molecular formula C24H20N6O3 B2867513 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 956755-29-6

6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2867513
CAS No.: 956755-29-6
M. Wt: 440.463
InChI Key: GJRGOTLCECFAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a heterocyclic scaffold renowned for its pharmacological versatility, including antitumor, antimicrobial, and kinase inhibitory activities . The molecule features a pyrazolo[1,5-a]pyrimidine core substituted at three key positions:

  • C-3: 4-Methoxyphenyl (electron-donating group).
  • C-6: 3,5-Dimethyl-1H-pyrazol-1-yl (a bulky, nitrogen-rich substituent).
  • C-7: 3-Nitrophenyl (electron-withdrawing nitro group).

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O3/c1-15-11-16(2)28(27-15)22-14-25-24-21(17-7-9-20(33-3)10-8-17)13-26-29(24)23(22)18-5-4-6-19(12-18)30(31)32/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRGOTLCECFAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)OC)N=C2)C5=CC(=CC=C5)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SAR) based on recent research findings.

Overview

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. Notably, the compound has been evaluated for its efficacy against various cancer cell lines.

Research Findings

In a study assessing a library of pyrazolo[1,5-a]pyrimidines, compounds were screened for growth inhibition in the MDA-MB-231 human breast cancer cell line using the MTT assay. The results indicated that while some derivatives exhibited notable cytotoxicity, the specific compound This compound demonstrated a significant mean growth inhibition of 43.9% across 56 tested cell lines. This suggests its potential as a lead compound in developing novel anticancer therapies .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes involved in cell cycle regulation. For instance, it has been shown to induce G0–G1 phase arrest in cancer cells, leading to decreased proliferation rates . The binding modes of these compounds have been compared to established inhibitors, suggesting a similar mechanism that warrants further investigation into their therapeutic potential.

Antibacterial Effects

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives extends beyond anticancer properties. Recent studies have reported their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Specifically, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, with notable zones of inhibition and minimum inhibitory concentrations (MICs) .

Summary of Antibacterial Activity

CompoundBacteria TestedZone of Inhibition (mm)MIC (μM)
This compoundStaphylococcus aureus23.0 ± 1.4312
This compoundEscherichia coli20.0 ± 2.0350

These findings underscore the compound's potential as a dual-action agent against both cancer and bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Variations in substituents on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence its pharmacological properties.

Key Observations

  • Substituent Effects : The presence of electron-donating groups such as methoxy enhances anticancer activity by improving binding affinity to target enzymes.
  • Hydrophobic Interactions : The hydrophobic nature of certain substituents contributes to increased membrane permeability and bioavailability.

Conclusion on SAR

The SAR studies indicate that modifications to the pyrazolo ring and substitution patterns can be strategically utilized to enhance both anticancer and antibacterial activities .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Study on Dual CDK2/TRKA Inhibition : A series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for dual inhibition potential against CDK2 and TRKA kinases. Compounds demonstrated significant cytotoxicity and induced apoptosis in treated cancer cells .
  • Antioxidant Properties : Some derivatives exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid . This highlights their potential not only as therapeutic agents but also as protective compounds against oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Substituents Biological Activity / Notes Reference
Target Compound C-3: 4-Methoxyphenyl Hypothesized kinase inhibition (untested) -
C-6: 3,5-Dimethylpyrazole Enhanced steric bulk, potential selectivity -
C-7: 3-Nitrophenyl Electron-withdrawing, may improve reactivity -
4n () C-3: 4-Hydroxyphenyl Antitumor activity (in vitro)
C-5: 4-Trifluoromethylphenyl Improved lipophilicity
9j () C-3: 4-Methoxyphenyl Antimycobacterial activity
C-5: Phenyl Moderate efficacy (MIC ~10 µg/mL)
6k, 6l () C-3: Aryl; C-5: Amine Pim1 kinase inhibition (IC50 = 18–27 nM)
C-7: Trifluoromethyl Enhanced metabolic stability
10a () C-3: 4-Methoxyphenyl; C-6: Cyano Antimicrobial activity (broad-spectrum)
Key Observations:
  • C-3 Substitution : The 4-methoxyphenyl group (shared with 9j and 10a) is associated with antimicrobial and antimycobacterial activities . Its electron-donating nature may facilitate π-π stacking with biological targets.
  • C-7 Substitution: The 3-nitrophenyl group in the target compound contrasts with trifluoromethyl (6k, 6l) or carbonyl groups (4n).
  • C-6 Substitution : The 3,5-dimethylpyrazole group introduces steric bulk, which may improve selectivity for kinase targets by reducing off-target interactions .

Physicochemical Properties

  • Polarity : The nitro group increases polarity relative to trifluoromethyl or methyl substituents, which may reduce membrane permeability but improve aqueous solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.